molecular formula C50H54FN7O11 B12405938 MC-VA-PAB-Exatecan

MC-VA-PAB-Exatecan

Cat. No.: B12405938
M. Wt: 948.0 g/mol
InChI Key: XGNNYZHNEVPQOR-HRNGGSBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

MC-VA-PAB-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .

Scientific Research Applications

MC-VA-PAB-Exatecan has a wide range of scientific research applications, including:

Biological Activity

MC-VA-PAB-Exatecan is an innovative compound that combines the properties of a DNA topoisomerase I inhibitor, exatecan, with a specialized linker, MC-VA-PAB. This combination is designed to enhance the efficacy of antibody-drug conjugates (ADCs) in targeting cancer cells. The biological activity of this compound has been extensively studied, revealing its potential as a powerful therapeutic agent in oncology.

Chemical Composition and Structure

  • Molecular Formula : C50_{50}H54_{54}FN7_7O11_{11}
  • Molecular Weight : 948 g/mol
  • CAS Number : 2680543-57-9

The compound consists of the exatecan moiety linked via the MC-VA-PAB peptide, which facilitates targeted delivery to cancer cells while minimizing systemic toxicity.

This compound functions primarily through the inhibition of topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex, it prevents DNA re-ligation, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is particularly effective against tumors that exhibit high levels of TOP1 expression.

Key Findings on Biological Activity

  • Potency : In comparative studies, this compound demonstrated superior potency against various cancer cell lines when compared to other ADCs like DXd and SN-38. The IC50_{50} values indicate a significant reduction in cell viability at lower concentrations.
  • Resistance Mechanisms : Exatecan exhibits reduced sensitivity to multidrug resistance (MDR) mechanisms, such as ABCG2 and P-glycoprotein (P-gp) efflux pathways. This property enhances its efficacy in resistant tumor types.
  • In Vivo Efficacy : In xenograft models, this compound showed significant tumor regression, highlighting its potential for clinical application in treating solid tumors.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound compared to other agents:

CompoundIC50_{50} (nM)Max Cell Death (%)Resistance to MDR
This compound15.596Low
SN-38144.191Moderate
DXd182.435High

Study 1: Antitumor Activity in Breast Cancer Models

A study evaluated the antitumor activity of this compound in HER2-positive breast cancer models. The ADC exhibited enhanced intratumoral pharmacodynamic responses and improved therapeutic indices compared to traditional therapies. The study concluded that combining this compound with DNA damage response inhibitors could provide synergistic effects against tumors resistant to standard treatments.

Study 2: Safety Profile Assessment

In a toxicity study involving rats, this compound was administered at varying doses over four weeks. Results indicated that doses up to 10 mg/kg were well tolerated with minimal adverse effects. However, higher doses resulted in decreased body weight and morbidity, suggesting a need for careful dose management in clinical settings.

Properties

Molecular Formula

C50H54FN7O11

Molecular Weight

948.0 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

InChI

InChI=1S/C50H54FN7O11/c1-6-50(67)33-20-37-44-31(22-58(37)47(64)32(33)24-68-48(50)65)42-35(16-15-30-26(4)34(51)21-36(54-44)41(30)42)55-49(66)69-23-28-11-13-29(14-12-28)53-45(62)27(5)52-46(63)43(25(2)3)56-38(59)10-8-7-9-19-57-39(60)17-18-40(57)61/h11-14,17-18,20-21,25,27,35,43,67H,6-10,15-16,19,22-24H2,1-5H3,(H,52,63)(H,53,62)(H,55,66)(H,56,59)/t27-,35-,43-,50-/m0/s1

InChI Key

XGNNYZHNEVPQOR-HRNGGSBDSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.